molecular formula C16H16N2O2 B5172653 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No. B5172653
M. Wt: 268.31 g/mol
InChI Key: HQUUYZZHMQPBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, also known as MDL-72222, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In

Mechanism of Action

The mechanism of action of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood, but it is believed to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound may also have effects on other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. This compound has also been found to have effects on heart rate and blood pressure, as well as immune system function.

Advantages and Limitations for Lab Experiments

One advantage of using 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide in lab experiments is its high potency and specificity for the 5-HT2A receptor. This allows for more precise manipulation of the receptor and its downstream effects. However, one limitation is that this compound can be difficult to synthesize and may have low solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the 5-HT2A receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound for a variety of diseases and disorders. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

Synthesis Methods

10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 10-methoxyphenothiazine with phosgene and ammonia, or the reaction of 10-methoxyphenothiazine with phosgene and methylamine. The synthesis method used will depend on the desired purity and yield of the compound.

Scientific Research Applications

10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications for a variety of diseases and disorders, including depression, anxiety, schizophrenia, and epilepsy.

properties

IUPAC Name

5-methoxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-9,15H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUUYZZHMQPBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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